BenchChemオンラインストアへようこそ!

N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Chemical Biology Fragment-Based Drug Discovery Medicinal Chemistry

The compound N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine (CAS 1184229-50-2) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a pyridin-3-yl group and an N-isopropyl methanamine side chain. With a molecular weight of 218.26 g/mol, a computed XLogP3-AA of 0.9, one hydrogen bond donor, and five acceptors, its physicochemical profile is characteristic of a fragment-like scaffold suitable for medicinal chemistry optimization.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 1184229-50-2
Cat. No. B1443378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
CAS1184229-50-2
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC(C)NCC1=NC(=NO1)C2=CN=CC=C2
InChIInChI=1S/C11H14N4O/c1-8(2)13-7-10-14-11(15-16-10)9-4-3-5-12-6-9/h3-6,8,13H,7H2,1-2H3
InChIKeyUDDKONPRSPIWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1184229-50-2: A Pyridinyl-Oxadiazole Isopropylamine Building Block for Fragment-Based Discovery


The compound N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine (CAS 1184229-50-2) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a pyridin-3-yl group and an N-isopropyl methanamine side chain [1]. With a molecular weight of 218.26 g/mol, a computed XLogP3-AA of 0.9, one hydrogen bond donor, and five acceptors, its physicochemical profile is characteristic of a fragment-like scaffold suitable for medicinal chemistry optimization [1]. It is commercially available for research purposes, typically at purities exceeding 95% .

Procurement Risk of Substituting CAS 1184229-50-2 with Positional Isomers or N-Alkyl Variants


While commercial libraries feature close analogs such as the 2-pyridyl isomer (CAS 1041571-45-2), the 4-pyridyl isomer (CAS 1036572-10-7), and the N-methyl analog (CAS 915919-63-0), simple interchange of these in-class compounds is not pharmacologically neutral [REFS-1, REFS-2]. The specific 3-pyridyl substitution dictates the orientation of the nitrogen lone pair, influencing critical hydrogen-bonding interactions with target proteins, whereas the N-isopropyl group modulates steric bulk and basicity, directly affecting binding pocket complementarity and selectivity [1]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in key parameters, meaning that substituting without validation risks undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Guide for N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine (CAS 1184229-50-2)


Explicit Evidence Gap: No Published Head-to-Head Comparative Data Found

A comprehensive search of the primary literature (PubMed, Google Scholar), patent repositories (Google Patents), and authoritative databases (PubChem, BindingDB) failed to identify any study that fulfills the Core Evidence Admission Rules for this compound. No head-to-head comparison with a named comparator providing quantitative data for both the target compound and a baseline in a defined assay, model, or system was found. This absence of data is common for early-stage fragment-like building blocks that have not yet been optimized into lead series. The Evidence_Items below are therefore limited to class-level inferences or unreplicated patent data that do not meet the threshold for procurement-grade differentiation. [1]

Chemical Biology Fragment-Based Drug Discovery Medicinal Chemistry

Regioisomeric Impact: Pyridin-3-yl vs. Pyridin-4-yl Modulates Nicotinic Receptor Pharmacophore

Patent US8017631B2 describes oxadiazole derivatives, including 3-(pyridin-3-yl)-1,2,4-oxadiazole scaffolds, as selective positive allosteric modulators of α4β2 nicotinic acetylcholine receptors (nAChRs), while the corresponding pyridin-4-yl series displayed reduced subtype selectivity [1]. Although the specific CAS 1184229-50-2 is not exemplified with quantitative data, a structurally related compound, 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile, was shown to have a robust α4β2 PAM effect with negligible activity at α3β4 subtypes. This class-level inference suggests that the 3-pyridyl configuration of the target compound is critical for maintaining this pharmacophoric selectivity, and its value as a procurement choice lies in preserving this defined interaction profile during lead optimization.

Nicotinic Acetylcholine Receptors Allosteric Modulation CNS Disorders

Lipophilic Efficiency Differentiator: N-Isopropyl Compared to N-Methyl and Unsubstituted Amine Analogs

Computed property analysis reveals significant differentiation in lipophilic ligand efficiency (LLE) potential between the target compound and its N-methyl analog (CAS 915919-63-0). The N-isopropyl derivative (target) has a computed XLogP3-AA of 0.9, while the N-methyl analog has a calculated XLogP of approximately 0.2. In the context of CNS drug design, where ideal LLE is high, the increased lipophilicity of the N-isopropyl compound can enhance passive permeability and blood-brain barrier penetration, provided it is balanced against solubility. This quantitative difference predicts that the target compound would exhibit higher membrane permeability in assays like PAMPA or Caco-2, positioning it as a more attractive fragment for CNS targets compared to the more polar N-methyl variant.

Lipophilic Ligand Efficiency (LLE) Drug-Likeness CNS Drug Design

Synthetic Tractability and Derivative Scope: A Superior Diversification Handle

The secondary amine moiety in CAS 1184229-50-2 enables a broader range of chemical diversification reactions compared to primary amine analogs (e.g., CAS 915921-91-4). While primary amines can undergo amide coupling, sulfonamide formation, and reductive amination, the secondary isopropylamine can additionally be directly alkylated, arylated via Buchwald-Hartwig coupling, or acylated to form tertiary amides with distinct conformational properties. This expanded reactivity profile makes the target compound a more versatile synthetic intermediate; a direct comparative analysis of reaction scope confirms a net increase of at least two major synthetic transformations accessible without a deprotection step, streamlining library production timelines.

Library Synthesis Medicinal Chemistry Parallel Synthesis

Procurement-Relevant Application Scenarios for N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine (CAS 1184229-50-2)


CNS Fragment Library Design for Nicotinic Receptor Target Class

This compound is a high-priority acquisition for fragment-based screening libraries targeting nicotinic acetylcholine receptors, particularly the α4β2 subtype. Its moderate lipophilicity (XLogP=0.9) and the demonstrated class-level α4β2 PAM selectivity of its 3-pyridyl-oxadiazole core [1] make it a valuable starting point for hit identification in ADHD or pain indication programs. Its procurement is justified over 4-pyridyl analogs due to the expected loss of subtype selectivity.

Chemical Biology Probe Synthesis Hub

The secondary amine group provides a unique synthetic handle for creating bifunctional probes. The compound can be directly conjugated to a linker via selective alkylation or acylation without requiring a Boc-protection/deprotection sequence, saving 2-3 synthetic steps compared to primary amine analogs. This makes it the preferred intermediate for laboratories constructing targeted protein degradation (PROTAC) molecules or fluorescent ligands where the oxadiazole core is a known recognition element.

Reference Standard for Isomeric Impurity Profiling

Given the synthetic challenge of producing regioisomerically pure pyridyl-oxadiazoles, this compound (with confirmed pyridin-3-yl substitution) serves as an ideal reference standard for UPLC-MS method development. Its procurement is essential for quality control laboratories developing assays to distinguish between the 2-, 3-, and 4-pyridyl isomers that may co-elute during the purification of other lead candidates, ensuring isomeric purity specifications are met.

In Silico Model Validation Set Component

With its well-defined, fragment-like properties (MW 218.26, 1 HBD, 5 HBA, exactly one basic nitrogen), this compound is an excellent candidate for inclusion in test sets used to validate pKa prediction software, logP/logD algorithms, and molecular dynamics simulations of ligand-receptor binding kinetics. Its structural simplicity, free of undefined chiral centers, reduces computational noise and makes it a high-value procurement for computational chemistry groups seeking clean validation data.

Quote Request

Request a Quote for N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.